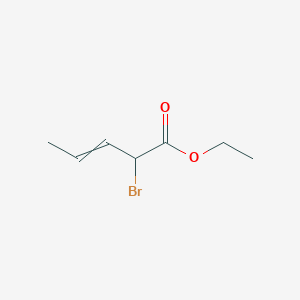![molecular formula C13H18SSe B12558186 {2-[(2-Methylpropyl)selanyl]-2-(methylsulfanyl)ethenyl}benzene CAS No. 144937-47-3](/img/structure/B12558186.png)
{2-[(2-Methylpropyl)selanyl]-2-(methylsulfanyl)ethenyl}benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-[(2-Methylpropyl)selanyl]-2-(methylsulfanyl)ethenyl}benzene is an organoselenium compound characterized by the presence of both selenium and sulfur atoms within its molecular structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2-Methylpropyl)selanyl]-2-(methylsulfanyl)ethenyl}benzene typically involves the reaction of 2-(methylsulfanyl)ethenylbenzene with a selenium-containing reagent. One common method is the nucleophilic substitution reaction where 2-(methylsulfanyl)ethenylbenzene reacts with 2-methylpropylselenol in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
{2-[(2-Methylpropyl)selanyl]-2-(methylsulfanyl)ethenyl}benzene undergoes various types of chemical reactions, including:
Oxidation: The selenium and sulfur atoms can be oxidized to form selenoxides and sulfoxides, respectively.
Reduction: Reduction reactions can convert selenoxides and sulfoxides back to their original forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium or sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, and halides can be used in substitution reactions.
Major Products
Oxidation: Selenoxides and sulfoxides.
Reduction: The original selenium and sulfur-containing compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, {2-[(2-Methylpropyl)selanyl]-2-(methylsulfanyl)ethenyl}benzene serves as a precursor for the synthesis of more complex organoselenium compounds. Its unique reactivity makes it a valuable intermediate in the preparation of selenium-containing pharmaceuticals and materials.
Biology and Medicine
The compound’s potential antioxidant properties are of interest in medicinal chemistry. Selenium-containing compounds are known for their ability to scavenge free radicals, and this compound may be explored for its therapeutic potential in treating oxidative stress-related diseases.
Industry
In the materials science field, this compound can be used in the development of novel materials with enhanced electronic and optical properties. Its incorporation into polymers and other materials can improve their performance in various applications.
作用机制
The mechanism by which {2-[(2-Methylpropyl)selanyl]-2-(methylsulfanyl)ethenyl}benzene exerts its effects involves the interaction of its selenium and sulfur atoms with biological molecules. Selenium can form selenoproteins that play a role in antioxidant defense, while sulfur can participate in redox reactions. The compound may target specific enzymes and pathways involved in oxidative stress and inflammation, thereby exerting its biological effects.
相似化合物的比较
Similar Compounds
2-(Methylsulfanyl)ethenylbenzene: Lacks the selenium atom, making it less reactive in certain chemical reactions.
2-[(2-Methylpropyl)selanyl]ethenylbenzene: Similar structure but without the methylsulfanyl group, affecting its reactivity and applications.
2-[(2-Methylpropyl)selanyl]-2-(methylsulfanyl)ethane: Similar but with a saturated carbon chain, which may influence its chemical properties.
Uniqueness
{2-[(2-Methylpropyl)selanyl]-2-(methylsulfanyl)ethenyl}benzene is unique due to the presence of both selenium and sulfur atoms, which confer distinct reactivity and potential applications. Its dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds.
属性
CAS 编号 |
144937-47-3 |
|---|---|
分子式 |
C13H18SSe |
分子量 |
285.3 g/mol |
IUPAC 名称 |
[2-(2-methylpropylselanyl)-2-methylsulfanylethenyl]benzene |
InChI |
InChI=1S/C13H18SSe/c1-11(2)10-15-13(14-3)9-12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3 |
InChI 键 |
BPUXOVNFISJYQT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C[Se]C(=CC1=CC=CC=C1)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{5-[4-(Diethylamino)phenyl]penta-2,4-dien-1-ylidene}propanedinitrile](/img/structure/B12558103.png)




![4-[(1-Hydroxypropan-2-yl)amino]pent-3-en-2-one](/img/structure/B12558117.png)
![4-Chloro-1-[(4-ethoxyphenyl)ethynyl]-2-fluorobenzene](/img/structure/B12558137.png)
![11-Oxobicyclo[5.3.1]undec-8-en-8-yl acetate](/img/structure/B12558150.png)



![2,2'-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran)](/img/structure/B12558158.png)

![2-[(Prop-2-en-1-yl)selanyl]thiophene](/img/structure/B12558180.png)
